molecular formula C7H4NNaO4 B092255 Sodium nitrobenzoate CAS No. 17264-82-3

Sodium nitrobenzoate

Cat. No.: B092255
CAS No.: 17264-82-3
M. Wt: 189.1 g/mol
InChI Key: YEDBDKITOXSHCO-UHFFFAOYSA-M
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Description

Sodium nitrobenzoate is an organic compound derived from benzoic acid, where a nitro group is substituted onto the benzene ring, and the carboxyl group is converted to its sodium salt form. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Mechanism of Action

Target of Action

Sodium nitrobenzoate, also known as 2-Nitrobenzoic acid sodium salt, primarily targets arsenopyrite . Arsenopyrite is a common arsenic-containing mineral often associated with sulfide minerals and precious metals .

Mode of Action

This compound interacts with arsenopyrite through a process known as flotation . This compound can effectively inhibit the flotation behaviors of arsenopyrite via sodium butyl xanthate (NaBX) . The organic inhibitor m-NBO has a significant inhibitory effect on arsenopyrite under alkaline conditions . The adsorption between m-NBO and NaBX is competitive, and a hydrophilic layer forms on the surface of arsenopyrite . The passivation film prevents dixanthogen from being adsorbed on the surface of the mineral .

Biochemical Pathways

The action of this compound on arsenopyrite increases the redox potential and oxide content of the arsenopyrite surface . This results in a reduction in the hydrophobicity of the arsenopyrite surface, thereby inhibiting the flotation of arsenopyrite .

Pharmacokinetics

It’s worth noting that the related compound, benzoic acid, is conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate is used as a treatment for urea cycle disorders due to its ability to bind amino acids . This leads to excretion of these amino acids and a decrease in ammonia levels .

Result of Action

The result of this compound’s action is the inhibition of arsenopyrite flotation . This is significant as it provides options for separating multimetal sulfide minerals and arsenic-containing minerals .

Action Environment

The action of this compound is influenced by environmental factors such as pH . Arsenopyrite has good floatability under acidic conditions, but the floatability decreases under alkaline conditions . Furthermore, the organic inhibitor m-NBO has a significant inhibitory effect on arsenopyrite under alkaline conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium nitrobenzoate can be synthesized through the nitration of benzoic acid. The nitration process involves the reaction of benzoic acid with a mixture of concentrated nitric acid and sulfuric acid, which introduces a nitro group onto the benzene ring. The resulting nitrobenzoic acid is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the product. The final product is often recrystallized to remove impurities and achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Sodium nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed:

Scientific Research Applications

Sodium nitrobenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Sodium nitrobenzoate is unique due to its combination of the nitro group and sodium salt, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications, such as flotation processes and as an intermediate in organic synthesis .

Properties

IUPAC Name

sodium;2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDBDKITOXSHCO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])[N+](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182789
Record name Sodium nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28605-72-3
Record name Sodium nitrobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028605723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium nitrobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can sodium nitrobenzoate interact with surfactants in a solution?

A2: Yes, research suggests that this compound can interact with surfactants like AOT (sodium bis(2-ethylhexyl) sulfosuccinate). In a study using positron annihilation techniques, this compound was added to a ternary system of AOT/isooctane/water []. The results indicated that this compound exhibited a high reactivity towards positronium, a pseudo-atom formed by an electron and a positron. This reactivity suggests that this compound is present both in the isooctane phase and within the AOT aggregates, indicating an interaction with the surfactant []. This interaction likely influences the properties and behavior of the surfactant system.

Q2: What is the impact of this compound on iron corrosion in acetate solutions?

A3: While the provided abstract doesn't provide specific results, it indicates that research has been conducted to understand the effect of this compound on the oxide and adsorptive passivation of iron in acetate solutions []. Passivation is a process where a material, like iron, becomes less susceptible to corrosion due to the formation of a protective layer on its surface. Therefore, the study likely explored whether this compound promotes or hinders the formation of this protective layer on iron, ultimately influencing its corrosion resistance.

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